molecular formula C8H8N2O3 B13865878 Ethyl 6-formylpyridazine-3-carboxylate

Ethyl 6-formylpyridazine-3-carboxylate

Cat. No.: B13865878
M. Wt: 180.16 g/mol
InChI Key: BNFQRTDAMVUMNS-UHFFFAOYSA-N
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Description

Ethyl 6-formylpyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring with an ethyl ester and a formyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formylpyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method involves the formylation of ethyl pyridazine-3-carboxylate using formylating agents such as formic acid or formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formylpyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-formylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Ethyl 6-formylpyridazine-3-carboxylate can be compared with other pyridazine derivatives:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 6-formylpyridazine-3-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-5H,2H2,1H3

InChI Key

BNFQRTDAMVUMNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C=O

Origin of Product

United States

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